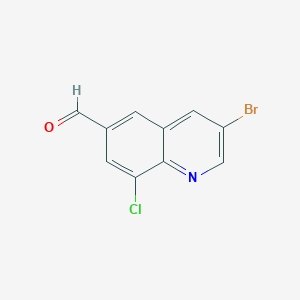
3-Bromo-8-chloroquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-chloroquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroquinoline-6-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination and chlorination of quinoline derivatives, followed by formylation to introduce the aldehyde group. The reactions are often carried out using catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired compound. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-8-chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
3-Bromo-8-chloroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-8-chloroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 6-Bromo-8-chloroquinoline
- 3-Bromo-5-chloro-2-hydroxyphenyl-quinoline
Comparison: 3-Bromo-8-chloroquinoline-6-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C10H5BrClNO |
|---|---|
Poids moléculaire |
270.51 g/mol |
Nom IUPAC |
3-bromo-8-chloroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-7-1-6(5-14)2-9(12)10(7)13-4-8/h1-5H |
Clé InChI |
QGDWMNNHGUGBEK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC=C(C=C21)Br)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


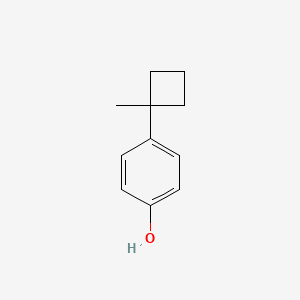
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
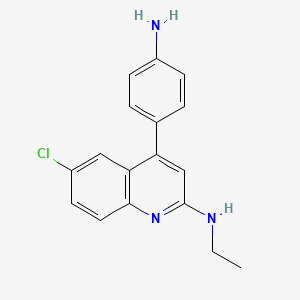
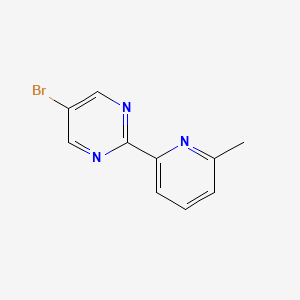


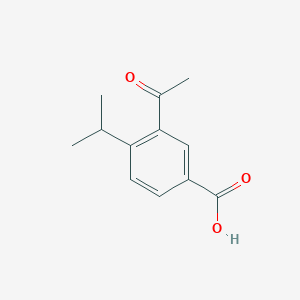

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
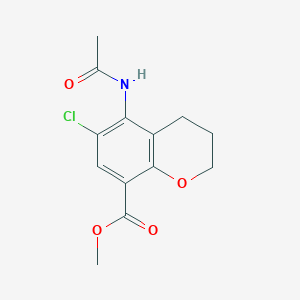

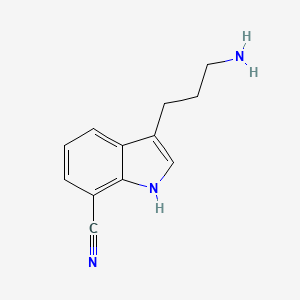
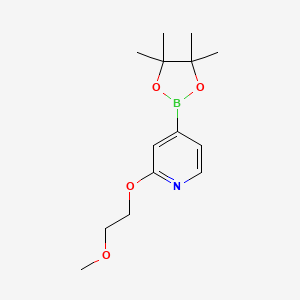
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
